molecular formula C20H16O2 B1607945 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone CAS No. 27798-40-9

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

Cat. No.: B1607945
CAS No.: 27798-40-9
M. Wt: 288.3 g/mol
InChI Key: UWFIDNYNSUJJED-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is an organic compound characterized by the presence of a phenoxyphenyl group and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone typically involves the reaction of 4-phenoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone can be compared with other similar compounds, such as:

    2-(4-Methoxyphenyl)-1-phenyl-1-ethanone: Similar structure but with a methoxy group instead of a phenoxy group. This compound may exhibit different reactivity and biological activity.

    2-(4-Chlorophenyl)-1-phenyl-1-ethanone: Contains a chlorine atom instead of a phenoxy group. This substitution can significantly alter the compound’s chemical and physical properties.

    2-(4-Nitrophenyl)-1-phenyl-1-ethanone:

The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-phenoxyphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)15-16-11-13-19(14-12-16)22-18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFIDNYNSUJJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384967
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-40-9
Record name 2-(4-Phenoxyphenyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27798-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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